An In-depth Technical Guide to the Mechanism of Action of Alatrol (Cetirizine)
An In-depth Technical Guide to the Mechanism of Action of Alatrol (Cetirizine)
Disclaimer: The query for "Alectrol" did not yield a recognized pharmaceutical agent. This guide details the mechanism of action for "Alatrol," a medication containing the active ingredient Cetirizine, as it is a probable misspelling.
Introduction
Alatrol, with the active compound Cetirizine, is a second-generation antihistamine used for the relief of symptoms associated with seasonal and perennial allergic rhinitis, as well as for the treatment of uncomplicated skin manifestations of chronic idiopathic urticaria and allergen-induced asthma[1][2]. Cetirizine is a potent and selective antagonist of the histamine H1 receptor[3][4]. This guide provides a detailed overview of its mechanism of action, supported by pharmacokinetic data and illustrative diagrams of the relevant signaling pathways.
Primary Mechanism of Action: H1 Receptor Antagonism
The principal mechanism of action of Cetirizine is its function as a highly selective antagonist of the histamine H1 receptor.[4] During an allergic reaction, histamine is released from mast cells and binds to H1 receptors on various cells, leading to the characteristic symptoms of allergies such as sneezing, runny nose, and itching.[5][6] Cetirizine competitively and reversibly binds to these H1 receptors, preventing histamine from exerting its effects.[6][7] This blockade of the H1 receptor is the primary way Cetirizine alleviates allergy symptoms.[5][8]
Cetirizine is characterized as a second-generation antihistamine, which means it has a lower propensity to cross the blood-brain barrier compared to first-generation antihistamines.[7] This selectivity for peripheral H1 receptors results in a significantly lower incidence of sedative effects.[1][3]
The affinity of Cetirizine for the H1 receptor is high, with Ki values around 6 nM.[4] Its selectivity for the H1 receptor is over 600-fold greater than for other receptors, including muscarinic, serotonin, and dopamine receptors, which contributes to its favorable side-effect profile.[4]
Secondary Mechanism of Action: Anti-inflammatory Properties
Beyond its H1 receptor antagonism, Cetirizine exhibits anti-inflammatory properties that are independent of this primary mechanism.[4] It has been shown to inhibit the late phase of the allergic reaction by reducing the migration of inflammatory cells, such as eosinophils, and decreasing the release of mediators associated with this later stage.[1][3] This effect is partly attributed to the suppression of the NF-κB pathway, which plays a crucial role in regulating the immune response and inflammation.[4] Cetirizine has also been observed to inhibit eosinophil chemotaxis and the release of leukotriene B4 (LTB4).[4]
Quantitative Data
The following tables summarize the key pharmacokinetic parameters of Cetirizine.
Table 1: Pharmacokinetic Properties of Cetirizine
| Parameter | Value | Source |
| Bioavailability | Well-absorbed (>70%) | [4] |
| Protein Binding | 88-96% | [4] |
| Metabolism | Minimal (non-cytochrome P450-mediated) | [4] |
| Onset of Action | 20-42 minutes | [4] |
| Elimination Half-Life | Mean: 8.3 hours (Range: 6.5-10 hours) | [4] |
| Duration of Action | ≥24 hours | [4] |
| Excretion | Urine: 70-85%, Feces: 10-13% | [4] |
Table 2: Peak Plasma Concentrations and Time to Peak
| Dosage | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Source |
| 10 mg (Adults) | 257 mcg/L | Within one hour | [1] |
| 10 mg (Adults) | 0.3 micrograms/ml | 30 to 60 minutes | [1] |
| Children | 980 mcg/L | Within one hour | [1] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not available within the provided search results. To obtain specific methodologies, researchers should refer to the full-text publications of the primary literature investigating the pharmacodynamics and pharmacokinetics of Cetirizine. Generally, the investigation of a drug's mechanism of action involves a series of in vitro and in vivo studies.
General In Vitro Protocol for Receptor Binding Affinity:
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Cell Culture: Culture cells expressing the target receptor (e.g., histamine H1 receptor).
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Radioligand Binding Assay: Incubate cell membranes with a radiolabeled ligand that specifically binds to the H1 receptor.
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Competitive Binding: Perform competitive binding experiments by adding increasing concentrations of the test compound (Cetirizine) to displace the radioligand.
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Data Analysis: Measure the radioactivity to determine the amount of bound radioligand and calculate the inhibitory concentration (IC50) and the binding affinity (Ki) of the test compound.
General In Vivo Protocol for Allergic Rhinitis Model (e.g., in guinea pigs):
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Sensitization: Sensitize animals with an allergen (e.g., ovalbumin).
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Drug Administration: Administer the test compound (Cetirizine) or a vehicle control to different groups of sensitized animals.
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Allergen Challenge: Challenge the animals with the allergen to induce an allergic response.
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Symptom Evaluation: Quantify the symptoms of allergic rhinitis, such as the number of sneezes and the amount of nasal discharge, over a specific period.
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Data Analysis: Compare the symptom scores between the drug-treated and control groups to evaluate the efficacy of the test compound.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of Cetirizine and a general workflow for its evaluation.
References
- 1. alpha-medicare.com [alpha-medicare.com]
- 2. Products | Square Pharmaceuticals PLC. [squarepharma.com.bd]
- 3. Alatrol | 10 mg | Tablet | এলাট্রল ১০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. Alatrol 10mg Tablet | Uses, Side Effects, Price | Apollo Pharmacy [apollopharmacy.in]
- 6. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]
- 7. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 1mg.com [1mg.com]
